Creatinine-(methyl-13C)

Stable Isotope Labeling Internal Standard Purity Creatinine Quantification

Creatinine-(methyl-13C) (CAS 1173022-95-1) is a stable isotope-labeled analog of the endogenous metabolite creatinine, wherein the N-methyl carbon is substituted with carbon-13 at 99 atom % abundance. With an empirical formula of ¹³CC₃H₇N₃O and a molecular weight of 114.11 g/mol, it serves as a singularly ¹³C-labeled internal standard (IS) for the precise quantification of creatinine in biological matrices via liquid chromatography–mass spectrometry (LC-MS) or gas chromatography–mass spectrometry (GC-MS).

Molecular Formula C4H7N3O
Molecular Weight 114.11 g/mol
CAS No. 1173022-95-1
Cat. No. B3045982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatinine-(methyl-13C)
CAS1173022-95-1
Molecular FormulaC4H7N3O
Molecular Weight114.11 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC1=N
InChIInChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1
InChIKeyDDRJAANPRJIHGJ-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Creatinine-(methyl-13C) (CAS 1173022-95-1) for Isotope Dilution Mass Spectrometry – Baseline Specifications and Procurement Rationale


Creatinine-(methyl-13C) (CAS 1173022-95-1) is a stable isotope-labeled analog of the endogenous metabolite creatinine, wherein the N-methyl carbon is substituted with carbon-13 at 99 atom % abundance . With an empirical formula of ¹³CC₃H₇N₃O and a molecular weight of 114.11 g/mol, it serves as a singularly ¹³C-labeled internal standard (IS) for the precise quantification of creatinine in biological matrices via liquid chromatography–mass spectrometry (LC-MS) or gas chromatography–mass spectrometry (GC-MS) [1]. Its primary utility lies in isotope dilution mass spectrometry (IDMS), where it corrects for matrix effects, ion suppression, and analyte interconversion, offering a mass shift of M+1 that is readily resolved without introducing the chromatographic isotopic shifts commonly observed with deuterated analogs [1].

Why Creatinine-(methyl-13C) Cannot Be Generically Substituted by Deuterated or Non-Isotopic Internal Standards


Substituting Creatinine-(methyl-13C) with a deuterated analog (e.g., creatinine-(methyl-d3)) or a non-isotopic internal standard (e.g., 1,5,5-trimethylhydantoin) introduces systematic quantitative errors that compromise data validity. Deuterated internal standards exhibit chromatographic isotope effects leading to partial or complete separation from the unlabeled analyte, undermining their capacity to compensate for matrix-induced ion suppression [1]. Conversely, non-isotopic standards lack the chemical identity required to track the analyte through extraction and ionization, resulting in biases exceeding 13% as demonstrated in capillary electrophoresis–mass spectrometry (CE-MS) methods [2]. The singular ¹³C label on the methyl group provides the requisite mass shift (M+1) without altering chromatographic retention, ensuring co-elution and robust matrix effect correction—a prerequisite for high-accuracy IDMS methods in clinical and bioanalytical settings.

Quantitative Differentiation of Creatinine-(methyl-13C) from Closest Analogs: A Head-to-Head Evidence Guide


Isotopic Purity: 99 atom% ¹³C vs. 98 atom% D in Commercial Deuterated Creatinine

The isotopic purity of commercially available Creatinine-(methyl-13C) (99 atom % ¹³C) exceeds that of the primary deuterated alternative Creatinine-(methyl-d3) (98 atom % D) . Higher isotopic enrichment minimizes the contribution of unlabeled species to the internal standard channel, reducing the risk of calibration bias in IDMS methods where the ratio of labeled to unlabeled analyte is critical . The 1% absolute difference in purity can translate to a proportional error in quantification if not corrected, making 99 atom% ¹³C the more robust starting material for high-accuracy assays.

Stable Isotope Labeling Internal Standard Purity Creatinine Quantification

Internal Standard Accuracy in CE-ESI-MS: Creatinine-(methyl-13C) vs. Non-Isotopic 1,5,5-Trimethylhydantoin

In a direct method comparison, Creatinine-(methyl-13C) employed as an isotopic internal standard for urinary creatinine quantification by CE-ESI-MS delivered accurate and precise results, whereas the non-isotopic surrogate 1,5,5-trimethylhydantoin (1,5,5-TH) introduced a concentration bias exceeding 13% in single-injection mode, with even worse performance under multi-segment injection conditions [1]. The isotopic internal standard co-migrates identically with the analyte, compensating for variations in ionization efficiency, while the structural analog 1,5,5-TH exhibits differential electrophoretic mobility and ionization, leading to systematic under- or over-estimation of creatinine concentrations.

Capillary Electrophoresis–Mass Spectrometry Internal Standard Validation Urinary Creatinine

Chromatographic Co-Elution and Ion Suppression Compensation: ¹³C vs. ²H Labeled Internal Standards

A foundational study comparing ¹³C- and ²H-labeled internal standards for LC-MS/MS drug analysis demonstrated that ¹³C-labeled ISs co-elute with their native analytes across various chromatographic conditions, while ²H-labeled ISs exhibit partial chromatographic separation due to the larger relative mass difference between hydrogen and deuterium isotopes [1]. This separation undermines the ability of the deuterated IS to correct for matrix-induced ion suppression. The ¹³C-labeled ISs provided superior compensation for ion suppression effects, leading the authors to conclude that ¹³C-labeled ISs represent a superior long-term solution for bioanalytical method reliability. Although this study used amphetamine/methamphetamine, the underlying physicochemical principle—the smaller isotopic perturbation of ¹³C relative to ²H—is universally applicable to small-molecule LC-MS/MS, including creatinine assays.

LC-MS/MS Ion Suppression Stable Isotope Internal Standard Matrix Effect Correction

Mass Spectral Simplicity: M+1 Shift Avoids Isotopic Overlap Present in Multi-Labeled or Deuterated Analogs

Creatinine-(methyl-13C) introduces a single M+1 mass shift, which is easily resolved from the natural isotopic distribution of creatinine (predominantly M from ¹²C). In contrast, multi-deuterated analogs (e.g., creatinine-d3 with M+3 shift) produce wider isotopic envelopes that can overlap with the M+1 or M+2 isotopes of the unlabeled analyte, complicating spectral deconvolution and reducing quantitative accuracy at low concentrations [1]. The double-spike IDMS method for serum creatinine specifically employs minimally labeled ¹³C analogs (¹³C₁-creatinine) to preserve distinct isotopic signatures for linear regression analysis, a strategy that would be confounded by the broader isotopic distribution of a deuterated standard [1].

Mass Spectrometry Selectivity Isotopic Distribution Creatinine IDMS

Stability Against Isotopic Exchange: ¹³C Label Integrity vs. Potential Deuterium Back-Exchange in Protic Environments

The ¹³C label in Creatinine-(methyl-13C) is covalently incorporated into the methyl group and is chemically inert under all standard bioanalytical sample preparation conditions, including acidic, neutral, and basic pH. In contrast, deuterium labels, while demonstrated to be stable at the α-carbon position under neutral and acidic conditions in dedicated stability studies [1], have a documented propensity for hydrogen-deuterium exchange at activated positions under basic conditions or elevated temperatures—the very conditions sometimes employed for creatinine extraction or derivatization. Although the methyl-d3 label in creatinine-(methyl-d3) is relatively resistant to exchange, the general class-level risk of deuterium loss during prolonged storage or harsh sample workup is absent for ¹³C-labeled compounds, providing unconditional label integrity.

Isotopic Stability Deuterium Exchange Sample Preparation Robustness

Procurement-Driven Application Scenarios for Creatinine-(methyl-13C) (CAS 1173022-95-1)


Clinical Reference Method Development for Serum Creatinine by Double-Spike ID-LC-MS/MS

Creatinine-(methyl-13C) serves as the minimally labeled ¹³C₁ internal standard in double-spike isotope dilution LC-MS/MS methods for serum creatinine quantification, where it corrects for creatine–creatinine interconversion and SPE recovery biases. The single M+1 shift enables clean multiple linear regression analysis of the isotopic distribution, achieving accuracy verified against certified reference materials ERM-DA252a and ERM-DA253a [1]. This application is essential for clinical laboratories establishing higher-order reference measurement procedures traceable to SI units.

High-Throughput Urinary Biomarker Normalization by CE-ESI-MS with Multi-Segment Injection

In urinary creatinine normalization workflows employing multi-segment injection CE-ESI-MS, Creatinine-(methyl-13C) provides accurate internal standardization that eliminates the >13% bias observed with non-isotopic internal standards such as 1,5,5-trimethylhydantoin [1]. The method reduces per-sample analysis time to under 2 minutes while maintaining quantitative precision, making it suitable for large-scale epidemiological studies and clinical trials requiring urinary biomarker normalization.

Method Validation and Routine Quality Control in Bioanalytical Laboratories

The 99 atom% ¹³C purity and M+1 mass shift of Creatinine-(methyl-13C) make it an ideal internal standard for routine LC-MS/MS creatinine assays in bioanalytical CROs and hospital laboratories. Its superior co-elution with native creatinine, relative to deuterated analogs, ensures robust compensation for matrix effects across diverse patient sample types, reducing method failure rates during validation and supporting compliance with regulatory guidelines such as CLSI C62-A for creatinine measurement [2][3].

Metabolic Flux Analysis and In Vivo Creatine–Creatinine Turnover Studies

The chemical inertness of the ¹³C label under physiological conditions makes Creatinine-(methyl-13C) suitable for tracer studies investigating creatine–creatinine interconversion and renal clearance. Unlike deuterated tracers, which may undergo metabolic H/D exchange in vivo, the ¹³C label remains fully intact, enabling accurate determination of metabolic fluxes and glomerular filtration rates in preclinical models [4]. This application directly leverages the stability advantage established in Section 3.

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